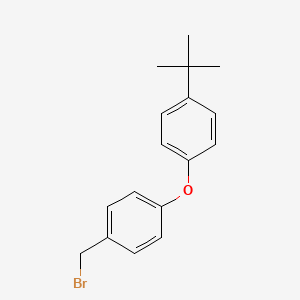

1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-(4-tert-butylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBHGPLMRSDFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193273 | |

| Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427461-02-6 | |

| Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-[4-(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(4-tert-butylphenoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the substitution of a methyl hydrogen with a bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azides, ethers, or amines depending on the nucleophile used.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Synthesis of Pharmaceuticals

1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene is utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. It serves as an intermediate in the production of various therapeutic agents. For example:

- It has been employed in the synthesis of 4-tert-butyl-phenylboronic acid , which is crucial for Suzuki coupling reactions used in drug discovery and development .

- The compound has shown potential in synthesizing analogs of cannabinoid receptor ligands, enhancing research into pain management and neurological disorders .

Material Science

In material science, this compound is significant for creating functional materials with specific properties:

- It can be used to synthesize polymers with enhanced thermal stability and mechanical properties due to the presence of the tert-butyl group, which provides steric hindrance .

- Additionally, its bromomethyl group allows for further functionalization, enabling the incorporation of this compound into more complex polymeric structures .

Environmental Studies

Research has indicated that compounds similar to this compound can be studied for their environmental impact:

- Its degradation pathways can be assessed to understand the fate of brominated organic compounds in ecosystems .

- Studies on its toxicity and persistence contribute to regulatory assessments concerning environmental safety .

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound in synthesizing a series of cannabinoid receptor antagonists. The compound facilitated the formation of key intermediates that were crucial for developing new therapeutic agents targeting pain pathways .

Case Study 2: Polymer Chemistry

In polymer chemistry, researchers utilized this compound to create a novel polymer blend that exhibited improved mechanical properties compared to traditional materials. The incorporation of the bromomethyl group allowed for effective cross-linking during polymerization processes .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The tert-butylphenoxy group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of brominated aryl ethers. Key structural analogs and their distinguishing features are discussed below.

Substituent Variation on the Oxygen-Linked Aromatic Ring

- 1-(Bromomethyl)-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of tert-butylphenoxy. The electron-withdrawing nature of the CF₃O- group enhances electrophilicity at the benzylic bromide, facilitating nucleophilic substitutions. This compound is critical in synthesizing antitubercular agents like PA-824 .

- 1-(Bromomethyl)-4-(heptyloxy)benzene (3b) : Contains a linear heptyloxy chain, increasing hydrophobicity. Such derivatives are used in studies of lipid-soluble activators of 5-lipoxygenase .

- 1-(Benzyloxy)-4-(bromomethyl)benzene: Substitutes tert-butylphenoxy with a benzyloxy group, introducing steric bulk and altering reactivity in coupling reactions .

Alkyl Chain Length Variations

Homologs with varying alkyl spacers between the oxygen and bromine exhibit distinct physicochemical properties:

Multi-Brominated Derivatives

- 1,4-Bis(bromomethyl)benzene (mHS4) : Contains two bromomethyl groups, enabling dual substitution reactions. Used in peptide cyclization for synthesizing hepcidin mimetics .

- 1,3,5-Tris(bromomethyl)benzene (mHS11) : Triply brominated, allowing complex dendritic or polymeric architectures .

Electronic Effects of Substituents

- Electron-donating groups (e.g., tert-butyl) : Stabilize intermediates in SN2 reactions but reduce electrophilicity at the benzylic position .

- Electron-withdrawing groups (e.g., trifluoromethoxy) : Enhance electrophilicity, accelerating reactions with nucleophiles like amines or thiols .

Data Tables

Table 1: Comparative Analysis of Key Brominated Aryl Ethers

Table 2: Physical Properties vs. Alkyl Chain Length (from )

| Compound (4a–4d) | Chain Length | Boiling Point (°C) | Solubility in Hexane | Reactivity with NaCN |

|---|---|---|---|---|

| 4a (C3) | Propoxy | 180–185 | Moderate | High |

| 4d (C6) | Hexyloxy | 210–215 | High | Low |

Biological Activity

1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene, a compound with notable structural features, has garnered attention in various biological activity studies. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group attached to a phenyl ring that also carries a tert-butylphenoxy substituent. Its chemical formula is , and it possesses a molecular weight of approximately 273.16 g/mol. The presence of the bromine atom suggests potential reactivity in substitution reactions, while the tert-butyl group may influence lipophilicity and biological interactions.

This compound exhibits its biological effects through several proposed mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in signaling pathways, particularly Janus kinases (JAK1 and JAK2), which play significant roles in inflammatory responses and hematopoiesis.

- Receptor Interaction : The compound may interact with specific receptors, potentially acting as an inverse agonist for certain nuclear receptors, thereby modulating gene expression related to inflammation and cell proliferation.

- Cell Signaling Modulation : It is hypothesized that the compound influences various cellular signaling pathways through its interaction with kinases, leading to altered cellular responses such as apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can activate pro-apoptotic pathways while inhibiting survival signals, leading to reduced tumor growth in animal models .

| Study | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 (liver cancer) | Induction of apoptosis | Activation of Nrf2 pathway |

| Study 2 | Various cancer lines | Inhibition of cell proliferation | Kinase inhibition |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar phenoxybenzene derivatives have been documented to exhibit inhibitory effects on microbial growth by targeting essential metabolic enzymes .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Enzyme inhibition |

| S. aureus | 16 µg/mL | Disruption of cell membrane integrity |

Absorption and Metabolism

The pharmacokinetic profile of this compound remains largely uncharacterized; however, related compounds have demonstrated good oral bioavailability and metabolic stability when subjected to cytochrome P450 enzymatic pathways.

- Distribution : The lipophilic nature due to the tert-butyl group may enhance tissue penetration.

- Excretion : Metabolites are likely excreted via renal pathways, necessitating further studies on long-term toxicity.

Toxicological Studies

Toxicity assessments indicate that at higher doses, similar compounds can lead to organ toxicity and systemic inflammatory responses. Studies involving dose-response relationships in animal models highlight the importance of careful dosage management to mitigate adverse effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or alkylation. For example, a bromomethyl group can be introduced by reacting 4-(4-tert-butylphenoxy)benzyl alcohol with hydrobromic acid (HBr) under reflux, as seen in analogous bromination reactions of benzyl alcohols . Solvent choice (e.g., dichloromethane or THF) and temperature (0°C to reflux) significantly impact reaction efficiency. Yields >90% are achievable with optimized conditions, but impurities may arise from incomplete substitution or byproduct formation, requiring purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for the bromomethyl (-CH2Br) peak at ~4.3–4.5 ppm (singlet) and tert-butyl protons at ~1.3 ppm (singlet). Aromatic protons in the 6.8–7.5 ppm range confirm the phenoxy-benzene framework .

- ¹³C NMR : The brominated carbon appears at ~30–35 ppm, while the tert-butyl carbons resonate at ~31 ppm (CH3) and ~34 ppm (quaternary C) .

Mass spectrometry (MS) via APPI or ESI should show the molecular ion [M⁺] and isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential when handling this brominated aromatic compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to the compound’s potential skin/eye irritation and toxicity. Work in a fume hood to avoid inhalation of volatile byproducts. Quench reaction residues with a reducing agent (e.g., sodium thiosulfate) to neutralize excess bromine. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-tert-butylphenoxy group influence the reactivity of the bromomethyl site in cross-coupling reactions?

- Methodological Answer : The tert-butyl group’s steric bulk reduces accessibility to the bromomethyl site, slowing SN2 reactions. However, its electron-donating nature via the phenoxy oxygen enhances electrophilicity at the benzylic position, favoring Suzuki-Miyaura couplings. For example, lithium-bromide exchange (using n-BuLi at 0°C in THF) generates a benzyl lithium intermediate, which reacts efficiently with electrophiles like carbonyl compounds . Computational modeling (e.g., DFT) can quantify charge distribution and predict reactivity trends .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended. For instance, varying Pd catalyst (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) in cross-coupling reactions can improve reproducibility. Analytical HPLC with UV detection at 254 nm helps identify side products (e.g., debrominated species) that reduce yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.